

D-Psicose (D-Allulose): A Technical Guide for Functional Food Development

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Compound of Interest		
Compound Name:	D-Psicose	
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Introduction

D-Psicose, also known as D-Allulose, is a rare sugar that exists in nature in very small quantities.[1][2] It is a C-3 epimer of D-fructose, meaning it shares the same chemical formula (C6H12O6) but differs in the spatial arrangement of one hydroxyl group.[3][4][5] This structural nuance is critical, as it renders **D-Psicose** largely non-metabolizable by the human body, positioning it as a low-calorie functional ingredient with significant potential in managing metabolic health.[3] Its functional properties, which mimic sucrose in taste and texture, combined with its physiological benefits, make it a subject of intense research and development.[5][6] This document provides a technical overview of **D-Psicose**, summarizing its biochemical profile, metabolic effects, relevant signaling pathways, and key experimental methodologies.

Biochemical Profile and Physicochemical Properties

D-Psicose is a ketohexose naturally found in trace amounts in foods like figs, raisins, and wheat.[5] Industrially, it is produced via the enzymatic epimerization of fructose.[6] Its key properties, compared to other common sweeteners, are summarized below.

Table 1: Comparative Properties of **D-Psicose** and Other Sweeteners



Property	D-Psicose (D- Allulose)	Sucrose	D-Fructose	Erythritol
Chemical Formula	C6H12O6[7]	C12H22O11	C6H12O6	C4H10O4
Molar Mass	180.16 g/mol [7]	342.30 g/mol	180.16 g/mol	122.12 g/mol
Relative Sweetness	~70% of sucrose[2][4]	100% (Reference)	~120-170% of sucrose	~60-70% of sucrose
Caloric Value (kcal/g)	~0.2 - 0.4	~4.0	~4.0	~0.24
Glycemic Index (GI)	Near Zero	~65	~25	~0
Maillard Reaction	Yes[9]	Yes	Yes	No
Solubility in Water	High (~1.0 kg/L) [4]	High (~2.0 kg/L)	Very High (~4.0 kg/L)[4]	Moderate (~0.37 kg/L)

Physiological and Metabolic Effects

The primary interest in **D-Psicose** stems from its unique metabolic fate. Approximately 70-90% is absorbed in the small intestine and excreted unmetabolized in the urine, while the remainder passes to the large intestine.[1][10] This leads to several beneficial physiological effects.

D-Psicose has a negligible impact on postprandial blood glucose and insulin levels.[6][11] This is attributed to two primary mechanisms:

- Non-metabolizable Nature: It is not utilized as an energy source.
- Enzyme Inhibition: D-Psicose acts as an inhibitor of intestinal α-glucosidases, such as sucrase and maltase, which are responsible for digesting disaccharides.[12][13] This slows the breakdown of co-ingested carbohydrates, blunting the subsequent glucose spike.[12][13]

Table 2: Summary of Human Clinical Trial Data on Glycemic Response



Study Parameter	Intervention	Outcome	Reference
Postprandial Glucose	5g D-Psicose with a standard meal	Significantly lower blood glucose at 30 and 60 minutes post- meal (p<0.01 and p<0.05, respectively).	[11]
Glucose Area Under the Curve (AUC)	5g D-Psicose with a standard meal	Significant decrease in glucose AUC (p<0.01).	[11]
Postprandial Glucose	5g or 7.5g D-Psicose before 75g maltodextrin	Dose-dependent suppression of glucose levels compared to maltodextrin alone.	[14]

Animal and human studies have demonstrated that **D-Psicose** can influence energy expenditure and fat metabolism, making it a potential tool for weight management.[2][15]

- Low Caloric Load: Its caloric value is effectively zero in rats (0.007 kcal/g) and recognized as
 0.4 kcal/g for labeling purposes.[16]
- Increased Fat Oxidation: Human studies show that ingestion of **D-Psicose** enhances
 postprandial fat oxidation while decreasing carbohydrate oxidation.[14][15][17] A study
 observed a significant increase in the area under the curve for fat oxidation in participants
 who consumed 5g of D-allulose.[17]
- Increased Energy Expenditure: **D-Psicose** has been shown to increase overall energy expenditure.[18]
- Reduced Fat Accumulation: In animal models, dietary **D-Psicose** supplementation reduces body weight gain, abdominal fat, and hepatic lipid accumulation.[2][19][20]

Table 3: Summary of Human Clinical Trial Data on Body Composition



Study Parameter	Intervention (12 weeks)	Outcome vs. Placebo	Reference
Body Fat Mass	High-dose D-Allulose (7g x 2/day)	Significant decrease.	[20]
Body Fat Percentage	High-dose D-Allulose (7g x 2/day)	Significant decrease.	[20]
Body Mass Index (BMI)	High-dose D-Allulose (7g x 2/day)	Significant decrease.	[20]
Abdominal Fat Area (CT Scan)	High-dose D-Allulose (7g x 2/day)	Significant decrease in total and subcutaneous fat.	[20]

The unabsorbed portion of **D-Psicose** reaches the colon, where it can be fermented by the gut microbiota. However, its impact appears complex. Some studies suggest it may modulate the gut microbiome, but results can be context-dependent. For instance, one study in healthy mice showed **D-Psicose** could alter the microbiota, while another study found that in a mouse model of colitis, **D-Psicose** exacerbated the condition by altering the microbiota composition, reducing beneficial bacteria like Akkermansia and Lactobacillus, and decreasing short-chain fatty acid (SCFA) production.[1][21]

Key Signaling Pathways

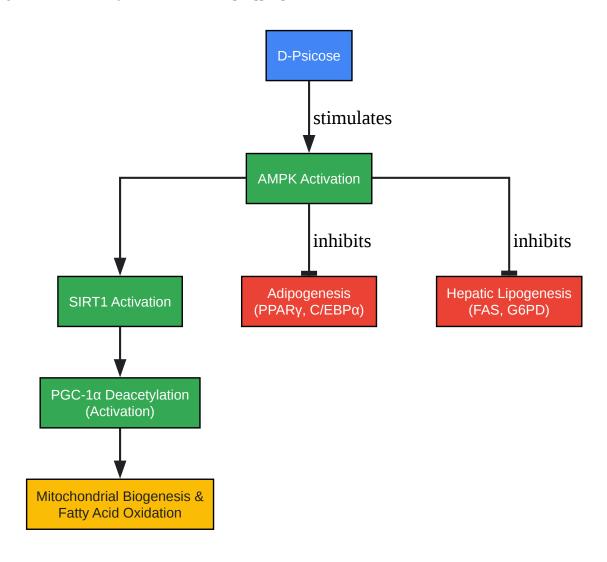
D-Psicose exerts its metabolic effects by modulating several key intracellular signaling pathways, particularly in the liver and adipose tissue.

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Activation of AMPK promotes catabolic processes (like fat oxidation) and inhibits anabolic processes (like lipogenesis). **D-Psicose** has been shown to activate the AMPK pathway.[22] [23][24] This activation leads to downstream effects including:

 SIRT1 Activation: Increased AMPK activity leads to the activation of Sirtuin 1 (SIRT1), a deacetylase.[22][23]



• PGC-1α Deacetylation: SIRT1 deacetylates and activates Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and fatty acid oxidation.[22][23]

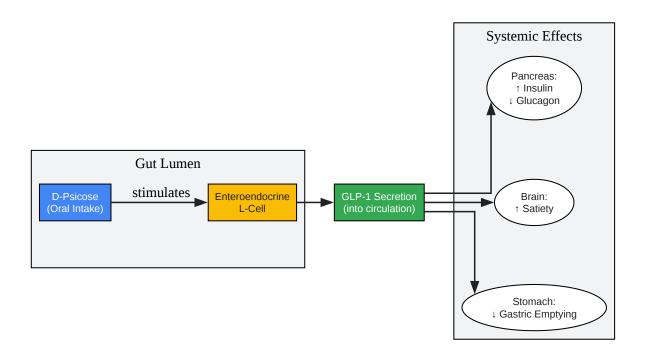


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D-Psicose activates the AMPK/SIRT1/PGC-1α signaling pathway.

D-Psicose stimulates the secretion of Glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the gut.[25][26][27] GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety. [26] This mechanism contributes significantly to its glucose-lowering and potential anti-obesity effects.[26] Studies in rats show this stimulation is potent and long-lasting.[27]





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D-Psicose stimulates GLP-1 secretion from intestinal L-cells.

Experimental Protocols

This protocol is a representative methodology based on published studies assessing the effect of **D-Psicose** on blood glucose.[11]

Objective: To determine the effect of a single oral dose of **D-Psicose** on postprandial glucose and insulin response in human subjects.

Design: Randomized, double-blind, placebo-controlled, crossover study.

Participants: Healthy or borderline diabetic adult subjects (n=26).[11]

Materials:

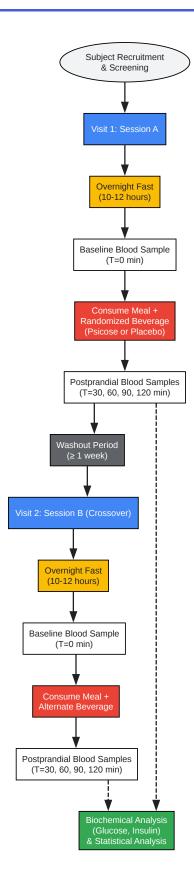


- D-Psicose (5 g dose).
- Placebo (e.g., sucralose or aspartame, taste-matched).
- Standardized meal (e.g., providing 75g of available carbohydrates).
- Venipuncture or finger-prick blood collection supplies.
- Glucose analyzer (e.g., glucose oxidase method).
- Insulin immunoassay kits (ELISA).

Procedure:

- Screening: Participants are screened for inclusion/exclusion criteria (e.g., fasting glucose levels, BMI, no interfering medications).
- Informed Consent: Obtain written informed consent.
- Overnight Fast: Participants fast for 10-12 hours prior to the test day.
- Baseline (T=0 min): A baseline venous or capillary blood sample is collected.
- Intervention: Participants consume the test beverage (e.g., tea) containing either 5g D-Psicose or placebo, followed immediately by the standardized meal.
- Postprandial Blood Sampling: Blood samples are collected at 30, 60, 90, and 120 minutes post-meal ingestion.[11]
- Washout Period: A washout period of at least one week is implemented between test sessions.
- Crossover: Participants who received the placebo in the first session receive the **D-Psicose** in the second, and vice-versa.
- Analysis: Plasma/serum is separated and analyzed for glucose and insulin concentrations.
 The Area Under the Curve (AUC) for glucose and insulin is calculated using the trapezoidal rule.





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Workflow for a crossover clinical trial on glycemic response.



This protocol is a representative methodology based on studies investigating **D-Psicose**'s effect on adiposity in rodent models.[28][16][29]

Objective: To evaluate the effect of dietary **D-Psicose** supplementation on body weight, fat mass, and hepatic lipid metabolism in a diet-induced obesity model.

Design: Parallel-group, controlled study.

Animals: Male Sprague-Dawley or Wistar rats (8 weeks old).[29]

Materials:

- Chow diet (Control).
- High-Fat Diet (HFD, e.g., 60% kcal from fat).
- **D-Psicose** powder.
- Metabolic cages for energy expenditure analysis.
- Equipment for tissue collection and analysis (qRT-PCR, Western blot, histology).

Procedure:

- Acclimation: Animals are acclimated for one week on a standard chow diet.
- Group Allocation: Animals are randomly assigned to groups (n=8/group):
 - Group 1: Control (Chow diet).
 - Group 2: HFD (High-Fat Diet).
 - Group 3: HFD + **D-Psicose** (e.g., HFD with 5% w/w **D-Psicose** or 0.4 g/kg via oral gavage).[19][29]
- Feeding Period: Animals are fed their respective diets for a period of 6-12 weeks. Body weight and food intake are monitored weekly.



- Metabolic Analysis: Towards the end of the study, a subset of animals may be placed in metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and calculate the respiratory exchange ratio (RER) and energy expenditure.
- Euthanasia and Tissue Collection: At the end of the study, animals are fasted overnight and euthanized. Blood is collected for biochemical analysis (glucose, insulin, lipids). Liver and adipose tissue (e.g., epididymal fat pads) are excised, weighed, and snap-frozen in liquid nitrogen or fixed in formalin for subsequent analysis.
- Tissue Analysis:
 - Histology: Liver sections are stained with Oil Red O to visualize lipid accumulation.
 - Gene Expression: RNA is extracted from liver and adipose tissue to quantify the expression of genes related to lipogenesis (e.g., SREBP-1c, FAS) and fatty acid oxidation (e.g., CPT1a, PGC-1α) via gRT-PCR.
 - Protein Analysis: Protein levels and phosphorylation status (e.g., p-AMPK) are assessed via Western blotting.

Safety and Regulatory Status

D-Psicose has been determined to be Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a food ingredient in a wide variety of products. [30][31][32][33] Multiple GRAS notices (e.g., GRN 400, 498, 693, 755) have been submitted and reviewed by the FDA, with the agency having no questions regarding the conclusions of safety based on scientific procedures.[30][32][34] Toxicological studies in animals have established its safety, and human trials have shown it to be well-tolerated at typical consumption levels.[11][30]

Conclusion

D-Psicose is a promising functional food ingredient with a unique combination of sucrose-like functional properties and significant metabolic benefits. Its ability to provide sweetness with a near-zero caloric load, blunt the glycemic response to carbohydrates, and positively modulate energy metabolism positions it as a valuable tool for developing healthier food products. The underlying mechanisms, including α -glucosidase inhibition, GLP-1 stimulation, and AMPK



pathway activation, provide a strong scientific basis for its application. Further research, particularly long-term human intervention studies and deeper investigation into its effects on the gut microbiome, will continue to elucidate its full potential for researchers, clinicians, and drug development professionals.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose)
 [scirp.org]
- 4. D-Psicose American Chemical Society [acs.org]
- 5. Psicose Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. D-PSICOSE CAS#: 551-68-8 [m.chemicalbook.com]
- 8. D-Psicose | C6H12O6 | CID 441036 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Impact of artificial sweeteners and rare sugars on the gut microbiome PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tinus|supplement OEM|Dietary supplement|Sweetness close to sucrose, calories only 5%! Alolose: The advantage and food guide of the "new star" of artificial sweeteners Tinus [tinusgroup.com]
- 11. Study on the postprandial blood glucose suppression effect of D-psicose in borderline diabetes and the safety of long-term ingestion by normal human subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-Psicose Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-Psicose Inhibits Intestinal alpha-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats PubMed [pubmed.ncbi.nlm.nih.gov]

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- 14. researchgate.net [researchgate.net]
- 15. D-allulose may enhance energy metabolism in healthy humans [nutraingredients.com]
- 16. D-psicose is a rare sugar that provides no energy to growing rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. d-Allulose enhances postprandial fat oxidation in healthy humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pieronline.jp [pieronline.jp]
- 19. mdpi.com [mdpi.com]
- 20. A Preliminary Study for Evaluating the Dose-Dependent Effect of d-Allulose for Fat Mass Reduction in Adult Humans: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. D-allulose ameliorates adiposity through the AMPK-SIRT1-PGC-1α pathway in HFDinduced SD rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. D-allulose ameliorates adiposity through the AMPK-SIRT1-PGC-1α pathway in HFD-induced SD rats | Food & Nutrition Research [foodandnutritionresearch.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Secretion of GLP-1 but not GIP is potently stimulated by luminal d-Allulose (d-Psicose) in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. D-Psicose Is a Rare Sugar That Provides No Energy to Growing Rats [jstage.jst.go.jp]
- 29. D-allulose ameliorates adiposity through the AMPK-SIRT1-PGC-1α pathway in HFD-induced SD rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. fda.gov [fda.gov]
- 31. fda.gov [fda.gov]
- 32. fda.gov [fda.gov]
- 33. fda.gov [fda.gov]
- 34. fda.gov [fda.gov]
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